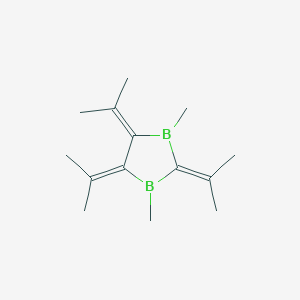
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is a boron-containing compound with a unique structure It is characterized by the presence of boron atoms in a cyclic arrangement, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane typically involves the reaction of boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trichloride and an appropriate organic ligand to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane involves its interaction with various molecular targets. In catalysis, the boron atoms can coordinate with substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,4,5-tri(phenyl)-1,3-diborolane: Similar structure but with phenyl groups instead of propan-2-ylidene groups.
1,3-Dimethyl-2,4,5-tri(methyl)-1,3-diborolane: Similar structure but with methyl groups instead of propan-2-ylidene groups.
Uniqueness
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is unique due to the presence of propan-2-ylidene groups, which impart distinct steric and electronic properties
Properties
CAS No. |
131193-61-8 |
|---|---|
Molecular Formula |
C14H24B2 |
Molecular Weight |
214.0 g/mol |
IUPAC Name |
1,3-dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane |
InChI |
InChI=1S/C14H24B2/c1-9(2)12-13(10(3)4)16(8)14(11(5)6)15(12)7/h1-8H3 |
InChI Key |
UJTLVDMYDODAGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(C)C)B(C(=C(C)C)C1=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















